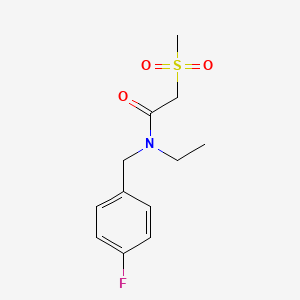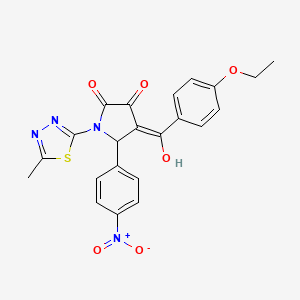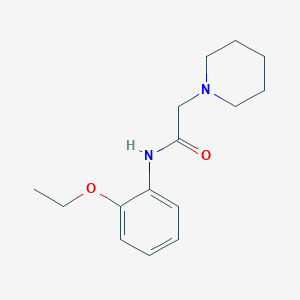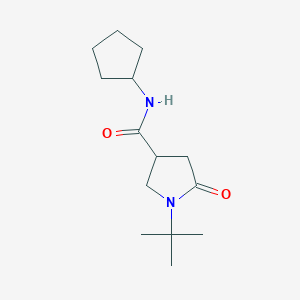![molecular formula C17H17BrN6O B5395600 4-bromo-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzamide](/img/structure/B5395600.png)
4-bromo-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzamide is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is also known as BAY 61-3606 and is used as a selective inhibitor of the protein tyrosine kinase (PTK) Syk.
Mécanisme D'action
BAY 61-3606 selectively inhibits the protein tyrosine kinase (PTK) Syk by binding to its ATP-binding site. This prevents the activation of downstream signaling pathways that are involved in immune cell activation. BAY 61-3606 has been shown to inhibit the activation of B cells, T cells, and mast cells, which are all involved in immune responses.
Biochemical and Physiological Effects:
BAY 61-3606 has been shown to have several biochemical and physiological effects. It inhibits the activation of immune cells, which can lead to a decrease in inflammation and the prevention of autoimmune diseases. BAY 61-3606 has also been shown to inhibit the growth and survival of cancer cells, making it a potential therapeutic agent for cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using BAY 61-3606 in lab experiments are its selectivity and potency. It selectively inhibits Syk, making it a valuable tool for studying the role of Syk in various biological processes. Its potency allows for the use of lower concentrations, which can reduce the potential for off-target effects. The limitations of using BAY 61-3606 in lab experiments are its cost and availability. It is a commercially available compound, but its cost may limit its use in some experiments.
Orientations Futures
There are several future directions for the use of BAY 61-3606 in scientific research. One direction is the study of its potential therapeutic applications in autoimmune diseases, allergies, and cancer. Another direction is the development of more potent and selective inhibitors of Syk. Additionally, the use of BAY 61-3606 in combination with other drugs may have synergistic effects that could lead to more effective treatments. Finally, the study of the downstream signaling pathways that are affected by Syk inhibition may lead to the identification of new therapeutic targets.
Méthodes De Synthèse
The synthesis of 4-bromo-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzamide involves several steps. The first step is the synthesis of 6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazineamine, which is obtained by reacting 3-methyl-1H-pyrazole-5-carboxylic acid with hydrazine hydrate and sodium acetate. The second step involves the reaction of 6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazineamine with 4-bromo-N-(2-chloroethyl)benzamide in the presence of potassium carbonate and dimethylformamide. The resulting product is purified by column chromatography to obtain 4-bromo-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzamide.
Applications De Recherche Scientifique
4-bromo-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzamide is used in scientific research to study the role of protein tyrosine kinase (PTK) Syk in various biological processes. Syk is involved in the regulation of immune cell activation, and its dysregulation has been implicated in autoimmune diseases, allergies, and cancer. BAY 61-3606 has been shown to selectively inhibit Syk, making it a valuable tool for studying the role of Syk in these diseases.
Propriétés
IUPAC Name |
4-bromo-N-[2-[[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]amino]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN6O/c1-12-8-11-24(23-12)16-7-6-15(21-22-16)19-9-10-20-17(25)13-2-4-14(18)5-3-13/h2-8,11H,9-10H2,1H3,(H,19,21)(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMCNVYAEUQEURG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=NN=C(C=C2)NCCNC(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-(2-furyl)-1-{[(4-nitrophenyl)amino]carbonyl}vinyl)-2-furamide](/img/structure/B5395523.png)
![N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)acetamide](/img/structure/B5395530.png)
![2-cyclopent-2-en-1-yl-N-{2-[(dimethylamino)sulfonyl]ethyl}acetamide](/img/structure/B5395541.png)


![N-(3-pyridin-2-ylpropyl)-6-[(tetrahydrofuran-3-ylmethyl)amino]nicotinamide](/img/structure/B5395559.png)
![2-{3-[4-(4-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}nicotinamide](/img/structure/B5395566.png)
![3-(4-chlorobenzyl)-5-{[2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrol-3-yl]methylene}-2,4-imidazolidinedione](/img/structure/B5395572.png)
![N-(2-{[3-(4-fluorophenyl)-3-oxo-1-propen-1-yl]amino}phenyl)-4-nitrobenzenesulfonamide](/img/structure/B5395582.png)
![methyl 6-methyl-2-[(2-pyrazinylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5395591.png)


![3-fluoro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide](/img/structure/B5395607.png)